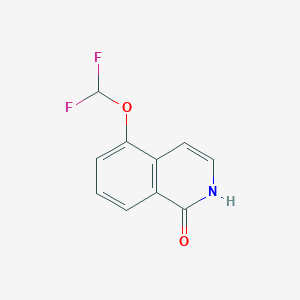

1(2H)-Isoquinolinone, 5-(difluoromethoxy)-

Description

1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is a heterocyclic organic compound characterized by a fused benzene and pyridine ring system (isoquinolinone core) substituted with a difluoromethoxy group (-OCF₂H) at the 5-position.

Properties

IUPAC Name |

5-(difluoromethoxy)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTRKFMIOFLRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation reaction, which utilizes difluoromethylation reagents to introduce the CF2H group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of the difluoromethoxy group with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoquinolinones .

Scientific Research Applications

1(2H)-Isoquinolinone, 5-(difluoromethoxy)- has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to various enzymes or receptors . This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Derivatives

The difluoromethoxy group distinguishes this compound from other isoquinolinones. Key comparisons include:

Key Observations :

- Lipophilicity : The difluoromethoxy group likely increases membrane permeability compared to methyl or hydroxyl analogs .

- Metabolic Stability: Fluorinated derivatives resist oxidative degradation better than non-fluorinated compounds, as seen in benzimidazole-based drugs (e.g., pantoprazole synthesis in ).

- Solubility : Polar substituents (e.g., methylenedioxy) reduce solubility in organic solvents, whereas fluorinated groups balance lipophilicity and solubility .

Biodegradability and Environmental Fate

Hydroxylated isoquinolinones (e.g., 5-hydroxy derivatives in ) are more susceptible to microbial degradation under sulfate-reducing conditions, while fluorinated analogs exhibit persistence:

Implications : The difluoromethoxy group may hinder microbial degradation, necessitating advanced remediation strategies for environmental release .

Pharmacological Potential

- Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: Fluorine-containing derivatives show antitumor and antimicrobial activity .

- 5-Fluoro-3,4-dihydroisoquinolinone: Used in synthesizing labile sulfoxide intermediates for proton pump inhibitors ().

- Natural Derivatives: 6,7-Methylenedioxy-isoquinolinone from Coptis chinensis exhibits alkaloid-like bioactivity (e.g., antimicrobial) .

Biological Activity

1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is a chemical compound that has garnered attention in various fields of biological research due to its diverse potential applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of the Compound

1(2H)-Isoquinolinone, 5-(difluoromethoxy)- is characterized by an isoquinolinone core with a difluoromethoxy substituent at the 5-position. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

Antimicrobial Properties:

Research indicates that 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- exhibits significant antimicrobial activity. In a study evaluating various isoquinolinone derivatives, compounds similar to this one demonstrated effectiveness against several pathogenic microorganisms. For instance, derivatives showed potent activity against Pythium recalcitrans, with some exhibiting an EC50 value significantly lower than that of established antifungal agents like hymexazol .

Anticancer Activity:

The compound has also been investigated for its anticancer properties. A series of isoquinolin-1(2H)-one derivatives were synthesized and screened for their antiproliferative effects on human cancer cell lines. One derivative displayed notable inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, indicating potential as an anticancer agent targeting specific pathways involved in tumor growth .

The mechanism of action for 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- involves its interaction with molecular targets within cells. The difluoromethoxy group enhances the compound's ability to act as a hydrogen-bond donor, which can influence its binding affinity to various enzymes or receptors. This property is crucial for its role as an EGFR inhibitor and may contribute to its antimicrobial effects by disrupting cellular processes in pathogens.

Case Study 1: Antifungal Activity

In a recent study, derivatives of isoquinolin-1(2H)-one were synthesized and tested against Pythium recalcitrans. The compound I23 exhibited an EC50 value of 14 μM, outperforming hymexazol (37.7 μM) in vitro. Additionally, at a higher dose of 5 mg per pot, I23 achieved a preventive efficacy of 96.5% against P. recalcitrans, suggesting strong potential for agricultural applications in crop protection .

Case Study 2: Anticancer Research

Another study focused on the synthesis of various isoquinolin-1(2H)-one derivatives as potential EGFR inhibitors. Compound 6c was highlighted for its superior activity against A431 cancer cells, demonstrating effective inhibition through ELISA-based assays . This suggests that modifications to the isoquinolinone scaffold can lead to compounds with enhanced therapeutic profiles.

Comparative Analysis

To better understand the unique properties of 1(2H)-Isoquinolinone, 5-(difluoromethoxy)-, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | Anticancer and antimicrobial | Used in synthesis of pantoprazole |

| 2-Mercaptoimidazole | Antimicrobial | Known for diverse biological activities |

| Isoquinoline Derivatives | Various (antimicrobial/anticancer) | Commonly used as building blocks in drug synthesis |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing the difluoromethoxy group into isoquinolinone derivatives?

- The difluoromethoxy group can be introduced via nucleophilic substitution or oxidative coupling. For example, in structurally related compounds, Step e of a synthesis protocol uses potassium carbonate and difluoromethyl bromide under reflux in DMF to functionalize aromatic hydroxyl precursors . Palladium-catalyzed cross-coupling reactions have also been employed for similar frameworks, though optimization of reaction time (12-24 hours) and temperature (80-100°C) is critical to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of 5-(difluoromethoxy)-substituted isoquinolinones?

- High-resolution mass spectrometry (HRMS) and / NMR are essential. For example, NMR chemical shifts for difluoromethoxy groups typically appear at δ -80 to -85 ppm (tetramethylsilane reference) . UPLC-MS with a C18 column (e.g., 1.07 min retention time at 305 nm detection) provides rapid purity assessment .

Q. What solvent systems are optimal for solubility studies of this compound?

- Preliminary solubility screening in DMSO (≥50 mg/mL) is common for biological assays. For chromatographic analysis, acetonitrile:water (70:30 v/v) with 0.1% formic acid improves peak resolution in reversed-phase HPLC .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence structure-activity relationships (SAR) in isoquinolinone-based inhibitors?

- The difluoromethoxy group enhances metabolic stability by resisting oxidative demethylation. In PARP2 inhibitors (e.g., UPF 1069), substitution at the 5-position improves binding affinity to the target (IC < 1 μM) by forming hydrophobic interactions with the enzyme’s active site . Comparative studies with methoxy or trifluoromethoxy analogs show reduced off-target effects for the difluoromethoxy variant .

Q. What experimental designs are recommended for assessing kinase inhibition activity?

- Use ATP-competitive assays with recombinant kinases (e.g., Rho-kinase isoforms Rock-1/Rock-2). A protocol from related isoquinolinone inhibitors involves pre-incubating the compound (0.1-10 μM) with kinase and ATP (10 μM), followed by fluorescence polarization to measure substrate phosphorylation. IC values should be validated via dose-response curves (n ≥ 3 replicates) .

Q. How can researchers address stability challenges in aqueous formulations?

- Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring reveal degradation pathways. For example, hydrolytic cleavage of the difluoromethoxy group may occur at pH > 8.0, necessitating buffered formulations (pH 6.5-7.5) or lyophilization for long-term storage .

Q. How to resolve contradictions in reported synthetic yields for difluoromethoxy-containing compounds?

- Discrepancies in yields (e.g., 70% vs. 95%) often arise from trace moisture in reactions. Rigorous drying of solvents (molecular sieves) and reagents (PO) improves consistency. NMR can identify byproducts like defluorinated intermediates, guiding process optimization .

Methodological Tables

Table 1. Key Analytical Parameters for 5-(Difluoromethoxy)-Substituted Compounds

| Parameter | Conditions/Results | Reference |

|---|---|---|

| NMR | δ 7.03-7.43 ppm (aromatic H), 1.64 ppm (CH) | |

| UPLC-MS Retention | 1.07 min (C18, 0.1% formic acid) | |

| LogP | Predicted 2.1-2.5 (Schrödinger QikProp) |

Table 2. Biological Activity of Related Isoquinolinones

| Compound | Target | IC/EC | Mechanism |

|---|---|---|---|

| UPF 1069 | PARP2 | 0.6 μM | AR transcriptional inhibition |

| HA 1100 hydrochloride | Rho-kinase | 0.8 μM (Rock-2) | ATP-competitive inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.